2-Decyl-5-methyl-5-nitro-1,3-dioxane
Description
2-Decyl-5-methyl-5-nitro-1,3-dioxane is a nitro-substituted 1,3-dioxane derivative featuring a decyl chain at position 2 and a methyl group at position 4. This compound belongs to a class of molecules known for their structural versatility, with substitutions at positions 2 and 5 significantly influencing their physicochemical and biological properties . Nitro-1,3-dioxanes are notable for their stability across a broad pH range (5–9) and applications in organic synthesis, antimicrobial formulations, and industrial processes .
Properties
CAS No. |
6316-43-4 |
|---|---|
Molecular Formula |
C15H29NO4 |
Molecular Weight |
287.39 g/mol |
IUPAC Name |
2-decyl-5-methyl-5-nitro-1,3-dioxane |
InChI |
InChI=1S/C15H29NO4/c1-3-4-5-6-7-8-9-10-11-14-19-12-15(2,13-20-14)16(17)18/h14H,3-13H2,1-2H3 |
InChI Key |
PGYHKMHLOJGYTK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1OCC(CO1)(C)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Decyl-5-methyl-5-nitro-1,3-dioxane typically involves the nitration of 5-methyl-1,3-dioxane followed by the introduction of a decyl group. The nitration process can be carried out using nitric acid in the presence of sulfuric acid as a catalyst. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound involves large-scale nitration processes followed by purification steps such as distillation and recrystallization. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Decyl-5-methyl-5-nitro-1,3-dioxane undergoes various chemical reactions including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The decyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium catalyst and sodium borohydride.
Substitution: Common reagents include alkyl halides and aryl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various alkyl or aryl substituted derivatives.
Scientific Research Applications
2-Decyl-5-methyl-5-nitro-1,3-dioxane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its stability and reactivity.
Industry: Used in the production of specialty chemicals and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Decyl-5-methyl-5-nitro-1,3-dioxane involves its interaction with biological molecules through its nitro group. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in antimicrobial and antifungal effects by disrupting cellular processes.
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs include:
5-Methyl-5-nitro-1,3-dioxane (R = CH₃ at position 5)
5-Bromo-5-nitro-1,3-dioxane (Bronidox; R = Br at position 5)
5-Nitro-1,3-dioxane (R = H at position 5)
Table 1: Substituent Effects on Key Properties
*Inference based on lipophilicity from the decyl chain.
Thermal Decomposition Mechanisms
Computational studies reveal that substituents at position 5 dramatically influence decomposition pathways and kinetics:
- Methyl Substituent (R = CH₃):
- Exhibits the fastest decomposition rate due to lower activation energy (204.7 kJ·mol⁻¹ in gas phase) compared to bromo (297.7 kJ·mol⁻¹) or unsubstituted analogs .
- In DMSO, the rate increases 80-fold due to solvent stabilization of transition states .
- Reaction synchronicity (δβav = 0.83) indicates imbalanced bond-breaking/formation, favoring a single-step mechanism .
Bromo Substituent (R = Br):
2-Decyl Substituent (Position 2):
- The decyl chain may sterically hinder decomposition pathways, though specific data are lacking. Its lipophilicity could alter solubility, affecting solvent interactions in applications.
Antimicrobial Activity
5-Bromo-5-nitro-1,3-dioxane (Bronidox):
5-Methyl-5-nitro-1,3-dioxane:
- Moderate antimicrobial efficacy, but faster decomposition may limit persistence.
This compound:
- The decyl chain likely enhances penetration into lipid-rich microbial membranes, though empirical data are needed.
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